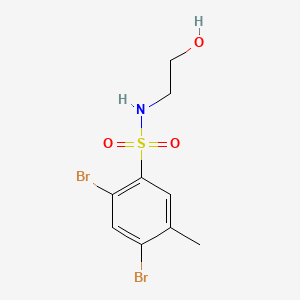
Acid Red 213
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This red powder is characterized by its sodium salt and sulfonic acid functional groups. It is primarily used in the textile industry for dyeing cotton, wool, and silk fabrics due to its excellent colorfastness and resistance to fading . Additionally, Acid Red 213 is used in the production of inks, paints, and cosmetics .
準備方法
The synthesis of Acid Red 213 involves several steps. The primary raw materials used are 2-aminophenol-4-sulfonamide and 2-naphthol . The synthetic route includes the following steps:
Diazotization: 2-aminophenol-4-sulfonamide is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to form the azo dye.
Complexation: The resulting azo dye is complexed with cobalt chloride to enhance its stability and color properties.
Filtration and Drying: The final product is filtered and dried to obtain this compound in its pure form.
化学反応の分析
Acid Red 213 undergoes various chemical reactions, including:
Reduction: this compound can be reduced using reducing agents such as sodium dithionite, leading to the formation of colorless or differently colored products.
Substitution: The sulfonic acid group in this compound can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Complexation: This compound can form complexes with metal ions, such as cobalt, enhancing its stability and color properties.
科学的研究の応用
Acid Red 213 has a wide range of scientific research applications, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: this compound is used in histological staining to visualize cellular components under a microscope.
Medicine: It is used in diagnostic assays and as a marker in various biomedical research applications.
Industry: This compound is extensively used in the textile industry for dyeing fabrics, as well as in the production of inks, paints, and cosmetics
作用機序
The mechanism of action of Acid Red 213 involves its interaction with specific molecular targets. The sulfonic acid groups in this compound allow it to bind to positively charged sites on proteins and other macromolecules. This binding can alter the structure and function of these molecules, leading to changes in their activity. Additionally, the azo group in this compound can undergo redox reactions, contributing to its staining and dyeing properties .
類似化合物との比較
Acid Red 213 can be compared with other similar azo dyes, such as Acid Red 14, Acid Yellow 42, and Direct Red 81. These compounds share similar structural features, such as the presence of azo groups and sulfonic acid groups. this compound is unique in its specific combination of functional groups and its ability to form stable complexes with metal ions, such as cobalt . This unique property enhances its colorfastness and resistance to fading, making it particularly suitable for applications where long-lasting vibrant colors are desired .
Similar Compounds
- Acid Red 14
- Acid Yellow 42
- Direct Red 81
- Reactive Blue 13
特性
CAS番号 |
12715-60-5 |
|---|---|
分子式 |
C16H13N3O4S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






